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delta23-FK-506

Cat. No.: B1147500
CAS No.: 104987-16-8
M. Wt: 786
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Description

Historical Overview of Macrolide Immunosuppressants in Chemical Biology Research

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring. tocris.com While the first discovered macrolide, erythromycin, was notable for its antibiotic properties, subsequent research has revealed a wide array of biological activities within this class of compounds, including antifungal, antiviral, and immunosuppressive actions. tocris.comu-tokyo.ac.jp The journey of macrolide immunosuppressants into the forefront of chemical biology and medicine began with the discovery of rapamycin (B549165) (sirolimus) in 1975 and was significantly advanced by the discovery of FK-506 (tacrolimus). researchgate.net

FK-506 was isolated in 1987 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis by a Japanese team. u-tokyo.ac.jpresearchgate.net This 23-membered macrolide lactone demonstrated potent immunosuppressive activity, proving to be significantly more powerful than the then-standard cyclosporine. rndsystems.comfermentek.com The mechanism of action of FK-506 involves binding to a specific intracellular protein, the FK-506 binding protein (FKBP), most notably FKBP12. researchgate.nethellobio.com This FK-506/FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. tocris.comrndsystems.commdpi.com The inhibition of calcineurin blocks the signal transduction pathways required for T-lymphocyte activation, thereby suppressing the immune response that leads to organ transplant rejection. researchgate.netnih.gov The discovery and elucidation of this pathway have made FK-506 an invaluable tool in chemical biology for probing T-cell signaling and a cornerstone therapy in organ transplantation. rndsystems.comscbt.com

Derivation and Significance of Delta23-FK-506 as a Research Probe

This compound, also known as 23,24-Anhydro Tacrolimus (B1663567), is a derivative of the parent compound FK-506. cymitquimica.comrjeid.com It is structurally distinct from FK-506 by the presence of a double bond between carbons 23 and 24 of the macrocycle. This compound has been identified as an impurity in the fermentation-based production of tacrolimus. researchgate.netrjeid.com

The significance of this compound as a research probe stems from the broader scientific interest in understanding the structure-activity relationships (SAR) of FK-506. Chemical biologists and medicinal chemists frequently synthesize or isolate analogs of potent natural products to determine which structural motifs are essential for their biological activity. These analogs, or chemical probes, allow researchers to dissect the molecular interactions between the compound and its protein target. nih.gov

While direct and extensive research on this compound is limited, studies on a closely related analog, Delta(23,24)-dehydroascomycin, provide critical insights. Ascomycin (B1665279) (FK-520) is a natural analog of FK-506, differing by an ethyl group at C21 instead of an allyl group. nih.gov Research on ascomycin derivatives has shown that the introduction of a double bond at the 23,24-position in Delta(23,24)-dehydroascomycin, which, like this compound, lacks the C24-hydroxyl group, resulted in a loss of immunosuppressive potency. researchgate.netscbt.com This finding is particularly noteworthy because another analog, C24-deoxyascomycin, which also lacks the C24-hydroxyl but does not have the C23-C24 double bond, was found to be equipotent to the parent compound. researchgate.netscbt.com This suggests that the conformation of the macrocycle in the C23/C24 region, influenced by the presence of the double bond, is critical for its interaction with the FKBP-calcineurin complex and, consequently, its biological function. Therefore, this compound serves as an important probe for elucidating the precise structural requirements for the immunosuppressive activity of FK-506.

Rationale for Dedicated Academic Investigation of this compound

The academic investigation of compounds like this compound is driven by several key scientific objectives.

Firstly, the study of such derivatives is fundamental to building a comprehensive understanding of the structure-activity relationship of FK-506. By comparing the biological activity of FK-506 with that of this compound, researchers can ascertain the importance of the C23-C24 region of the molecule. The finding that the related Delta(23,24)-dehydroascomycin has reduced potency highlights that even subtle structural modifications can lead to significant changes in biological function. researchgate.netscbt.com This knowledge is invaluable for designing future analogs with potentially improved therapeutic properties.

Secondly, the characterization of impurities that arise during the manufacturing of pharmaceuticals is a critical aspect of drug development and quality control. As this compound is a known impurity of tacrolimus, its complete chemical and biological characterization is necessary to ensure the safety and efficacy of the final drug product. researchgate.netrjeid.com Understanding the biological impact, or lack thereof, of such impurities is a regulatory requirement and a matter of patient safety.

Finally, the exploration of FK-506 analogs is a strategy for discovering new therapeutic agents. While FK-506 is a potent immunosuppressant, this very property can be a limitation for other potential applications. nih.gov Researchers are actively creating FK-506 analogs that are non-immunosuppressive but retain other activities, such as antifungal or neuroprotective effects. Although this compound itself appears to have diminished immunosuppressive activity, studying its interactions with cellular targets could provide a blueprint for designing new compounds where specific activities are modulated. For instance, an analog that binds to FKBP but does not inhibit calcineurin could be a useful tool for studying the other cellular functions of FKBPs.

Detailed Research Findings

The following tables summarize the key properties of this compound and a comparison of related compounds.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 104987-16-8 cymitquimica.com
Molecular Formula C₄₄H₆₇NO₁₁ cymitquimica.com
Molecular Weight 786.00 g/mol cymitquimica.com
Synonyms 23,24-Anhydro Tacrolimus, Tacrolimus Diene Impurity cymitquimica.comrjeid.com

Table 2: Comparative Biological Activity of FK-506 and Related Analogs

CompoundKey Structural FeatureImmunosuppressive PotencySignificance
FK-506 (Tacrolimus) Allyl group at C21; Hydroxyl at C24PotentParent compound, clinical immunosuppressant. rndsystems.com
Ascomycin (FK-520) Ethyl group at C21; Hydroxyl at C24Potent, slightly reduced compared to FK-506Natural analog, used in SAR studies. nih.gov
Delta(23,24)-dehydroascomycin Double bond at C23-C24; Lacks C24-hydroxylDid not exhibit potencyDemonstrates the importance of the C23-C24 region for activity. researchgate.netscbt.com
C24-deoxyascomycin Lacks C24-hydroxylEquipotent to ascomycinShows that the C24-hydroxyl hydrogen bond is not essential for activity. researchgate.netscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₄H₆₇NO₁₁ B1147500 delta23-FK-506 CAS No. 104987-16-8

Properties

IUPAC Name

(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJNIVKYISEQW-ADGUVUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-16-8
Record name delta23-FK-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23,24-Anhydro Tacrolimus
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TACROLIMUS DIENE
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Advanced Structural Elucidation and Conformational Analysis of Delta23 Fk 506

High-Resolution Spectroscopic Characterization Techniques

The precise identification of delta23-FK-506, also known as 23,24-Anhydro tacrolimus (B1663567) or Tacrolimus diene, relies on a combination of powerful spectroscopic methods. pharmaffiliates.com These techniques are essential for confirming its structure, which arises from the dehydration of the parent Tacrolimus molecule.

Table 1: Chemical Identity of this compound

Identifier Value
Systematic Name (1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone allmpus.com
Molecular Formula C₄₄H₆₇NO₁₁ allmpus.com
Molecular Weight 786.02 g/mol allmpus.com
CAS Number 104987-16-8 allmpus.com

| Synonyms | 23,24-Anhydro tacrolimus, Tacrolimus diene, Δ23-FK-506, Tacrolimus Impurity I (EP) pharmaffiliates.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. nih.gov It provides detailed information about the atomic connectivity and stereochemistry of the molecule, which is crucial for distinguishing it from Tacrolimus and its other isomers and impurities. conicet.gov.ar

Research and analytical documentation show that the structure of the 23,24-anhydro derivative has been completely characterized using a suite of NMR analyses. nih.govresearchgate.net A key piece of evidence for the formation of the diene structure is the presence of specific signals in the ¹H NMR spectrum. For instance, a Chinese patent detailing the synthesis of Tacrolimus diene reports a proton chemical shift (δH) of 6.80, which is attributed to the proton at the C-24 position, confirming the formation of a double bond between carbons 23 and 24. google.com Commercial suppliers of the reference standard for Tacrolimus Diene confirm the compound's identity using ¹H NMR, ensuring it conforms to the expected structure. allmpus.combiosynth.com A full characterization would typically involve a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unequivocally. conicet.gov.ar

Table 2: Representative ¹H NMR Data for this compound Identification

Position Reported Chemical Shift (δH, ppm) Significance
H-24 6.80 Confirms the formation of the C23=C24 double bond characteristic of the diene structure. google.com
Other Olefinic Protons Varies Signals corresponding to other double bonds in the macrocycle.
Methyl Protons Varies Multiple distinct signals indicating the various methyl groups in the structure.

| Methoxyl Protons | Varies | Signals corresponding to the methoxy (B1213986) groups. |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure and conformation in the solid state. While this technique has been successfully applied to elucidate the structures of other Tacrolimus transformation products, such as 5-deoxy-Δ(5,6)-8-epitacrolimus, a search of published scientific literature and crystallographic databases does not yield a specific crystal structure for this compound or its complexes with binding proteins like FKBP12. nih.gov The use of X-ray diffraction has been noted in studies of Tacrolimus to confirm the amorphous versus crystalline state of the bulk drug, which is critical for stability studies where impurities like this compound can form. srce.hrresearchgate.net The absence of a crystal structure for this compound indicates a potential area for future research to fully understand its solid-state conformation and how it compares to the parent drug.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis in Research

Mass spectrometry (MS) is a critical tool for the analysis of this compound, primarily used to confirm its molecular weight and identify it in complex mixtures, such as bulk drug samples of Tacrolimus. nih.gov The molecular formula of this compound, C₄₄H₆₇NO₁₁, corresponds to a monoisotopic mass of 785.47144 Da, which is 18.01 Da less than that of Tacrolimus (C₄₄H₆₉NO₁₂), consistent with the loss of one water molecule.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are the standard methods for detecting and identifying this compound as a process-related impurity or degradation product. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analysis, can provide an accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity. cpu.edu.cn While detailed fragmentation pathway studies specifically for this compound are not extensively published, the technique is used in forced degradation studies to identify various Tacrolimus-related products. nih.govresearchgate.net The fragmentation pattern would be compared to that of the parent drug to pinpoint the structural modification, in this case, the additional double bond in the macrocycle.

Computational Chemistry and Molecular Modeling of this compound

Computational methods are invaluable for understanding the structural and electronic properties of complex molecules like Tacrolimus and its analogs. These techniques can predict conformations, electronic distributions, and interactions with biological targets.

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their geometry, charge distribution, dipole moment, and molecular orbitals. nih.gov Such studies have been performed on the parent compound, Tacrolimus, to expand the knowledge of its molecular and electronic properties. nih.gov However, a review of the scientific literature indicates that specific quantum chemical studies dedicated to this compound have not been extensively reported. Such an analysis could theoretically reveal how the introduction of the C23-C24 double bond alters the electronic distribution and reactivity of the macrocycle compared to Tacrolimus.

Molecular Dynamics Simulations for Conformational Landscapes

Table 3: List of Compounds Mentioned

Compound Name Synonym(s)
This compound 23,24-Anhydro tacrolimus, Tacrolimus diene
Tacrolimus FK-506
Ascomycin (B1665279) FK-520
5-deoxy-Δ(5,6)-8-epitacrolimus Tacrolimus impurity

Ligand-Protein Docking and Binding Site Predictions

Computational methods are essential for predicting how a ligand, such as a derivative of FK-506, will interact with its protein target. Ligand-protein docking simulations and binding site prediction algorithms provide insights into the binding affinity and orientation of a molecule within a protein's active site.

Ligand-Protein Docking Methodologies

For the FK-506 family of compounds, the primary protein target is the FK506-binding protein (FKBP), most notably FKBP12. fermentek.comnih.gov Docking studies for these molecules are typically performed using software like DOCK4 or specialized methods that account for protein flexibility. nih.govnih.gov One approach involves using a knowledge-based scoring function, such as the Potential of Mean Force (PMF) score, which has been shown to be effective in ranking small, weakly binding molecules against FKBP. nih.gov This method can enrich true binders in the top ranks of computational screening lists, proving superior to standard force field scores in some cases. nih.gov

More advanced techniques incorporate protein deformability into the docking process. nih.gov Since ligand binding can induce conformational changes in the receptor protein, rigid-receptor docking can be insufficient. nih.gov To address this, flexible docking methods have been developed. One such method uses "soft modes" derived from molecular dynamics (MD) simulations to represent the protein's natural flexibility. nih.gov When applied to FK-506 and FKBP, including these soft flexible modes during docking simulations successfully identified a binding geometry close to the experimentally observed structure, whereas rigid docking failed. nih.gov This highlights the importance of accounting for receptor flexibility for accurate predictions.

Binding Site Predictions for this compound

While specific docking studies on this compound are not extensively detailed in published literature, predictions can be made based on its structural similarity to FK-506. The immunosuppressive action of FK-506 is mediated through its binding to FKBP12. fermentek.comadipogen.cominvivogen.com The resulting complex of FKBP12 and FK-506 then binds to the phosphatase calcineurin, inhibiting its activity. adipogen.comnih.gov

The binding pocket for FK-506 on FKBP is well-characterized, involving a hydrophobic pocket lined with conserved aromatic residues and five hydrogen bonds. nih.gov Given that this compound is an anhydro derivative of FK-506 with a structural change away from the primary FKBP-binding domain, it is predicted that it would occupy the same binding site on FKBP12. The key difference in its biological activity would likely arise not from its initial binding to FKBP12, but from how the resulting complex interacts with calcineurin.

Table 1: Computational Tools in Ligand-Protein Docking

Docking Program/Method Scoring Function Key Feature Application Example
DOCK4 PMF-score Knowledge-based scoring for ranking weak binders. nih.gov Screening small molecule databases for binding to FKBP. nih.gov
MD Simulations Energy-based Incorporates protein flexibility via "soft modes". nih.gov Predicting the binding of FK-506 to an unbound FKBP conformation. nih.gov
MDock ITScore Ensemble docking to account for multiple protein conformations. missouri.edu Automated docking of ligands against single or multiple protein structures. missouri.edu

Structural Comparison with FK-506 and Other Macrolides: Implications for Biological Activity

The biological function of a macrolide is intrinsically linked to its three-dimensional structure. Minor modifications can lead to significant changes in activity. This compound, also known as 23,24-Anhydro tacrolimus, is an impurity of FK-506 (Tacrolimus) and presents a key structural deviation from its parent compound. medkoo.comscbt.com

Structural Differences: this compound vs. FK-506

FK-506 is a 23-membered macrolide lactone. fermentek.commdpi.com The defining feature of this compound is the presence of a double bond at the C23-C24 position, classifying it as a diene derivative of tacrolimus. medkoo.com This structural alteration from a single bond to a double bond changes the local conformation and electronic properties of the macrocycle. FK-506 itself is structurally similar to ascomycin (FK520), which has an ethyl group at C-21 instead of the allyl group found in FK-506. nih.govmdpi.com Both FK-506 and FK520 are potent calcineurin inhibitors. nih.gov

Table 2: Structural Comparison of this compound and FK-506

Feature This compound FK-506 (Tacrolimus)
CAS Number 104987-16-8 medkoo.comscbt.com 104987-11-3 adipogen.cominvivogen.com
Molecular Formula C44H67NO11 scbt.comuni.lu C44H69NO12 invivogen.com
Molecular Weight 786.00 g/mol scbt.com 804.02 g/mol invivogen.com
Key Structural Feature Contains a C23=C24 double bond (anhydro/diene structure). medkoo.comscbt.com Saturated at the C23-C24 position. fermentek.com
Synonyms 23,24-Anhydro tacrolimus; Tacrolimus diene. medkoo.com Tacrolimus; Fujimycin. mdpi.com

Implications for Biological Activity

The biological activity of FK-506 is dependent on the formation of a ternary complex: FKBP12-FK506-calcineurin. nih.gov While the core binding region of FK-506 docks into FKBP12, the C21 and C22 positions are on the face of the molecule that interacts with calcineurin. nih.gov Previous studies have shown that even minor modifications to the FK-506 structure can dramatically alter its immunosuppressive and antifungal activities. nih.govnih.gov For instance, certain analogs with modifications at the C-18 or C-22 positions bind effectively to FKBP12 but fail to inhibit calcineurin, thereby losing their immunosuppressive properties. nih.govnih.gov

Table 3: Biological Activity of Related Macrolides

Compound Primary Target(s) Key Biological Activity
FK-506 (Tacrolimus) FKBP12, Calcineurin Potent immunosuppressant; inhibits T-cell activation. fermentek.cominvivogen.com
FK520 (Ascomycin) FKBP12, Calcineurin Immunosuppressant, structurally similar to FK-506. nih.govmdpi.com
Rapamycin (B549165) (Sirolimus) FKBP12, mTOR Immunosuppressant, acts via a different pathway than FK-506. mdpi.com
L-685,818 FKBP12 Non-immunosuppressive FK520 analog, retains antifungal activity. nih.gov

Biosynthesis and Synthetic Strategies for Delta23 Fk 506

Proposed Biosynthetic Pathways of Delta23-FK-506 in Producing Organisms

The biosynthesis of FK-506 and its analogues is a complex process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The formation of this compound is intrinsically linked to the main FK-506 pathway, with specific enzymatic modifications and regulatory controls dictating its production.

Enzymatic Catalysis of the Delta23 Modification

The formation of the double bond at the C23-C24 position is a dehydration reaction. While the specific enzyme responsible for the delta23 modification in this compound biosynthesis has not been definitively characterized, it is proposed to be catalyzed by a dehydratase (DH) domain within the FK-506 PKS module. In the biosynthesis of the related compound ascomycin (B1665279) (FK-520), which differs from FK-506 at the C21 side chain, an intermediate, Delta(23,24)-dehydroascomycin, is formed. researchgate.net This suggests that the enzymatic machinery for creating this double bond exists within the biosynthetic clusters of these related macrolides. It is likely that ubiquitous enzymes, such as those from fatty acid synthase (FAS) pathways encoded elsewhere in the chromosome of the producing Streptomyces strain, could carry out these reactions if a specific dehydratase is not present within the main gene cluster. acs.org

Genetic Regulation of Biosynthetic Gene Clusters

The production of FK-506 and its derivatives is controlled by a set of regulatory genes located within the biosynthetic gene cluster (BGC). nih.gov In Streptomyces tsukubaensis, the primary producer of FK-506, the BGC spans approximately 83.5 kb and contains several key regulatory elements. d-nb.infotandfonline.comtandfonline.com

Key regulatory genes identified in the FK-506 cluster of S. tsukubaensis NRRL 18488 include fkbN and fkbR. d-nb.infonih.gov

fkbN : A large ATP-binding regulator of the LuxR (LAL) family. Its inactivation leads to a complete shutdown of FK-506 biosynthesis. d-nb.infonih.gov

fkbR : A LysR-type transcriptional regulator. Its inactivation significantly reduces FK-506 production by about 80%. d-nb.infonih.gov

These genes act as positive regulators, and their expression levels directly influence the transcription of the core biosynthetic genes, including the PKS and NRPS enzymes. nih.govd-nb.info Overexpression of fkbN and fkbR has been shown to increase the yield of FK-506, demonstrating their critical role in controlling the metabolic flux towards the final product. d-nb.info The differential expression of these regulatory genes, and consequently the biosynthetic genes they control, can lead to the accumulation of various FK-506 analogues, potentially including this compound, although this specific correlation is still under investigation.

Table 1: Key Regulatory Genes in the FK-506 Biosynthetic Gene Cluster of S. tsukubaensis
GeneFamilyFunctionEffect of InactivationReference
fkbNLAL-typePositive regulatorComplete disruption of FK506 biosynthesis d-nb.infonih.gov
fkbRLysR-typePositive regulator~80% reduction in FK506 yield d-nb.infonih.gov
allNAsnC familyPutative regulatorNo observed functional role in FK506 regulation d-nb.infonih.gov

Precursor Incorporation and Metabolic Flux Analysis

The biosynthesis of the FK-506 backbone relies on the incorporation of specific precursor units by the PKS modules. The starter unit is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), derived from chorismate. nih.govnih.govresearchgate.net The extender units include malonyl-CoA, methylmalonyl-CoA, and the unusual allylmalonyl-CoA, which provides the allyl side chain at C-21. nih.govnih.gov

Chemical Synthesis of this compound and its Analogues

Beyond biosynthesis, chemical synthesis provides a powerful alternative for producing this compound and other analogues, offering the flexibility to introduce a wide range of structural modifications.

Total Synthetic Routes and Methodological Advancements

The total synthesis of FK-506 is a formidable challenge due to its structural complexity, featuring multiple stereocenters and a large macrolide ring. nih.govu-tokyo.ac.jpwhu.edu.cn Several research groups have reported successful total syntheses of FK-506, which have been landmarks in the field of organic chemistry. nih.gov These synthetic routes, while not specifically targeting this compound, establish the foundational strategies for constructing the complex macrolide core. The creation of the C23-C24 double bond could be incorporated into these synthetic sequences, for example, through an elimination reaction (e.g., dehydration of a C24-hydroxyl group) at a late stage of the synthesis. The development of new synthetic methods and strategies for macrocyclization and stereocontrol continues to make the synthesis of complex natural product analogues more accessible. nih.govrsc.org

Semi-Synthetic Approaches from FK-506 Precursors

Semi-synthesis, starting from the readily available FK-506 or related natural products, represents a more practical and widely used approach for generating analogues. nih.gov This strategy leverages the complex core structure assembled by nature and introduces modifications at specific positions. The C22-keto group and the C24-hydroxyl group of FK-506 are common targets for chemical modification. nih.govresearchgate.net

To generate this compound, a semi-synthetic approach would typically involve the dehydration of the C24-hydroxyl group in FK-506. This elimination reaction would introduce the desired double bond between C23 and C24. Such modifications are valuable for structure-activity relationship (SAR) studies, aiming to create new compounds with altered biological profiles, such as increased selectivity or novel activities. nih.gov

Table 2: Comparison of Synthetic Approaches for FK-506 Analogues
ApproachDescriptionAdvantagesChallengesReference
Total SynthesisComplete chemical synthesis from simple starting materials.Access to any analogue; enables deep structural modifications.Extremely long, complex, and low-yielding routes. nih.govrsc.org
Semi-SynthesisChemical modification of the natural product (FK-506).More practical and higher yielding for many analogues; utilizes complex natural core.Limited to modifications of existing functional groups. nih.govnih.gov
ChemobiosynthesisFeeding unnatural precursors to a mutant strain blocked in the natural precursor's biosynthesis.Can produce novel analogues not easily accessible by other means.Requires genetic engineering and precursor acceptance by enzymes. acs.orgnih.gov

Strategies for Stereoselective and Regioselective Synthesis

The synthesis of this compound, a diene analogue of the potent immunosuppressant Tacrolimus (B1663567) (FK-506), presents unique challenges in controlling both regioselectivity and stereoselectivity within a complex macrocyclic framework. While this compound is recognized primarily as a diene impurity that can form during the production or storage of Tacrolimus, targeted synthetic strategies are crucial for obtaining this specific analogue for further study. srce.hrpharmaffiliates.comallmpus.com The introduction of a double bond at the C23 position requires careful consideration of the reactivity of the FK-506 scaffold and the geometric constraints of the macrocycle.

A plausible and documented approach for the synthesis of this compound involves a regioselective elimination reaction starting from Tacrolimus itself. google.com This strategy leverages the existing chemical structure of FK-506 to introduce the desired unsaturation. The key steps in such a process would be the introduction of a suitable leaving group at a position adjacent to C23, followed by a controlled elimination reaction to form the C23-C24 double bond.

Regioselective Functionalization and Elimination

The regioselective introduction of a leaving group is a critical first step. The C24 hydroxyl group in Tacrolimus is a potential handle for this transformation. One could envision a two-step sequence starting with the activation of the C24-hydroxyl group, for instance, by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide. This functionalized intermediate could then be subjected to base-induced elimination.

The choice of base and reaction conditions is paramount for controlling the regioselectivity and stereoselectivity of the elimination. numberanalytics.comdalalinstitute.comindusuni.ac.in A sterically hindered, non-nucleophilic base would be preferable to minimize side reactions, such as substitution at the activated C24 position or elimination at other sites within the macrocycle. The conformational rigidity of the macrocycle will play a significant role in dictating the stereochemical outcome of the elimination, favoring an anti-periplanar arrangement of the proton at C23 and the leaving group at C24. indusuni.ac.inbeilstein-institut.de

A Chinese patent (CN103848848A) outlines a method for preparing the tacrolimus diene impurity through an elimination reaction from tacrolimus. google.com The process described involves treating tacrolimus with a catalyst in an organic solvent at elevated temperatures (70-80 °C) to induce the elimination, followed by purification steps. google.com While the patent does not disclose the specific catalyst and conditions in its abstract, this confirms the feasibility of a direct conversion from FK-506.

Hypothetical Stereoselective and Regioselective Synthetic Approaches

Given the limited detailed literature on the specific synthesis of this compound, one can propose several strategies based on established synthetic methodologies for complex molecules.

Dehydration of the C24-hydroxyl group: Direct acid-catalyzed or metal-catalyzed dehydration of the C24-hydroxyl group could potentially lead to the formation of the C23-C24 double bond. However, controlling regioselectivity to avoid the formation of the endocyclic C24-C25 double bond and preventing other acid-catalyzed rearrangements within the sensitive macrocycle would be a significant challenge.

Oxidation-Reduction-Elimination Sequence: A sequence involving the oxidation of the C24-hydroxyl group to a ketone, followed by the formation of a hydrazone or a similar derivative, could set the stage for an elimination reaction (e.g., a Shapiro reaction or a Bamford-Stevens reaction). This approach could offer better control over the position of the new double bond.

Modern Cross-Coupling Strategies: While more complex, a strategy involving the cleavage of the C23-C24 bond and subsequent reformation via a stereoselective cross-coupling reaction could be envisioned. This would likely be part of a total synthesis effort rather than a modification of the natural product. For instance, a fragment of the macrocycle could be synthesized with a vinyl-metal species at C23, which would then be coupled with a fragment containing a suitable electrophile at C24.

Control of Stereochemistry

The stereochemistry of the newly formed double bond in this compound is a critical aspect. In elimination reactions, the stereochemical outcome is often dictated by the conformational preferences of the transition state. numberanalytics.comdalalinstitute.comindusuni.ac.in The inherent conformational constraints of the 23-membered macrolide ring of FK-506 will heavily influence which diastereotopic proton at C23 is abstracted, thereby determining the E/Z geometry of the resulting alkene. beilstein-institut.de The use of specific bases and solvents can further influence this selectivity. numberanalytics.com For instance, bulkier bases may favor the abstraction of the more sterically accessible proton.

Research Findings Summary

The synthesis of this compound is an area that warrants further investigation to develop robust and selective methods. The current understanding relies heavily on its identity as an impurity and general principles of organic synthesis.

Strategy Key Transformation Potential Reagents/Conditions Challenges
Documented Approach Elimination from TacrolimusCatalyst, organic solvent, 70-80 °C google.comLack of detailed public information on catalyst and conditions for optimal selectivity.
Proposed Strategy 1 DehydrationAcid catalysis (e.g., TsOH), Lewis acidsPoor regioselectivity, potential for undesired rearrangements.
Proposed Strategy 2 Functionalization and Elimination1. TsCl, pyridine; 2. DBU or other non-nucleophilic baseRegioselective functionalization, control of E/Z selectivity.
Proposed Strategy 3 Oxidation-Reduction-Elimination1. Dess-Martin periodinane; 2. N2H4, base (Shapiro)Multiple steps, potential for side reactions at other carbonyl groups.

Further research into the late-stage functionalization of the FK-506 macrocycle will be instrumental in developing efficient and selective syntheses of this compound and other analogues, which are valuable tools for structure-activity relationship studies and for understanding the biological implications of FK-506's various forms. nih.gov

Information on the Molecular and Cellular Mechanisms of this compound is Not Available in Publicly Accessible Research

Following a comprehensive investigation for scientific literature focused on the specific chemical compound this compound, it has been determined that there is a significant lack of available data to fulfill the requested article outline.

This compound, also identified by its chemical synonyms 23,24-Anhydro tacrolimus and Tacrolimus diene , is recognized in the scientific literature primarily as an impurity of the well-characterized immunosuppressant drug, Tacrolimus (FK-506) pharmaffiliates.comveeprho.combiosynth.com. Research and documentation mentioning this compound are almost exclusively in the context of analytical chemistry, focusing on its detection, characterization, and quantification in bulk tacrolimus drug samples for quality control purposes researchgate.netsrce.hrnih.gov.

The targeted search for specific molecular and cellular mechanism studies on this compound yielded no results. There is no publicly available research detailing:

Immunophilin Binding: Specific affinity, selectivity, or interaction kinetics of this compound with FKBP family proteins such as FKBP12, FKBP51, or FKBP52.

Structural Biology: X-ray crystallography or NMR studies on protein-delta23-FK-506 complexes.

Modulation of Intracellular Signaling: Data on its impact on the calcineurin-NFAT pathway, its influence on cytokine gene expression (e.g., IL-2), or its effects on other kinase pathways like JNK or p38.

While the mechanism of the parent compound, Tacrolimus (FK-506), is extensively documented—involving the formation of a complex with FKBP12 to inhibit calcineurin, thereby blocking T-cell activation and IL-2 production—it is scientifically unsound to extrapolate these findings to this compound google.comchemsrc.com. The structural difference, specifically the anhydro- or diene- feature, could significantly alter the compound's binding affinity and subsequent biological activity.

Due to the absence of specific scientific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on this compound.

Molecular and Cellular Mechanisms of Action of Delta23 Fk 506

Cellular Responses and Phenotypic Effects in Immune and Non-Immune Cell Systems

Despite the well-documented effects of the parent compound, FK-506, on the immune system, specific data for delta23-FK-506 is not available in the public domain.

In Vitro Studies on Lymphocyte Activation and Proliferation

There are no specific in vitro studies detailing the effects of this compound on lymphocyte activation and proliferation. The parent compound, FK-506, is a potent inhibitor of T-lymphocyte activation, primarily acting through the inhibition of calcineurin, which in turn blocks the transcription of crucial genes like Interleukin-2 (B1167480) (IL-2). nih.govu-tokyo.ac.jprndsystems.com

A study on a structurally related compound, Delta(23,24)-dehydroascomycin (an analog of ascomycin (B1665279), which is closely related to FK-506), found that it did not exhibit the potent immunosuppressive activity of its parent compound. drugbank.comresearchgate.net This suggests that the structural modification at the C23-C24 position could be critical for immunosuppressive function, but direct evidence for this compound is lacking.

Investigation of Non-Immunosuppressive Biological Activities (e.g., neurotrophic, antifungal)

While FK-506 and its other non-immunosuppressive analogs have been investigated for their neurotrophic and antifungal properties, no such studies have been published specifically for this compound. nih.govresearchgate.netnih.gov The parent compound, FK-506, demonstrates neurotrophic effects that may be separate from its immunosuppressive actions and has antifungal activity against certain pathogens by inhibiting fungal calcineurin. nih.govnih.gov However, whether this compound retains, lacks, or has altered non-immunosuppressive activities remains uninvestigated in the available literature.

Mechanisms of Cellular Internalization and Subcellular Trafficking

Detailed research on the mechanisms of how this compound enters cells and where it localizes is absent from published scientific literature. For FK-506, its cellular entry is generally understood to be passive diffusion across the cell membrane, after which it binds to intracellular proteins called FKBPs. The subcellular location of these binding proteins can influence the drug's activity. researchgate.net Without specific research, it is not possible to determine the cellular uptake and trafficking pathways for this compound.

Preclinical Biological Activity Studies of Delta23 Fk 506 in Model Systems

In Vitro Pharmacological Characterization in Cell Lines and Primary Cultures

Half-maximal Inhibitory Concentration (IC50) Determination in Research Assays

Specific half-maximal inhibitory concentration (IC50) values for delta23-FK-506 in various research assays are not reported in the currently available scientific literature. For the parent compound, FK-506, IC50 values are well-documented and serve as a benchmark for its potent immunosuppressive activity. For instance, FK-506 inhibits the secretion of several key cytokines from activated T cells, with reported IC50 values of approximately 1 nM for IL-2, 10 nM for TNF-α, and 35 nM for IL-6 in vitro. rndsystems.com It also potently inhibits calcineurin, a protein phosphatase, with an IC50 of about 3 nM when in complex with the FK506-binding protein 12 (FKBP12). rndsystems.com

A study on a related compound, Delta(23,24)-dehydroascomycin, an analogue of ascomycin (B1665279) (which is structurally similar to FK-506), indicated that this modification resulted in reduced immunosuppressive potency compared to the parent compound. This finding suggests that alterations at the C23 position could significantly impact the biological activity of FK-506-related macrolides. However, direct extrapolation of these findings to this compound is not possible without specific experimental data.

Assessment of Cell-Based Immunomodulatory Effects

Detailed assessments of the cell-based immunomodulatory effects of this compound are not described in the available literature. The immunomodulatory profile of FK-506 is well-established; it potently suppresses T-lymphocyte activation by inhibiting calcineurin. jst.go.jp This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a critical step for the transcription of early T-cell activation genes, including those for interleukin-2 (B1167480) (IL-2). jst.go.jp The suppression of IL-2 production, in turn, hampers the proliferation and differentiation of T-cells. jmb.or.kr FK-506 also inhibits the mixed lymphocyte reaction and the generation of cytotoxic T-cells. jst.go.jp Without specific studies on this compound, its effects on these cellular processes remain unknown.

Comparative Activity with FK-506 in Cellular Models

Direct comparative studies of this compound and FK-506 in cellular models are not present in the reviewed scientific literature. Such studies are crucial for understanding how the modification at the delta23 position alters the compound's biological activity relative to its parent molecule. For FK-506, its potent immunosuppressive effects have been demonstrated in numerous cellular models, where it inhibits T-cell proliferation and cytokine production at nanomolar concentrations. jst.go.jp The compound has been shown to be significantly more potent than cyclosporin (B1163) A in these assays. jst.go.jp

In Vivo Studies in Animal Models for Mechanistic Elucidation

Impact on Immune Cell Subsets and Organ-Specific Immune Responses (mechanistic focus)

There are no available in vivo studies detailing the impact of this compound on immune cell subsets or organ-specific immune responses. Mechanistic studies on FK-506 in animal models have shown its ability to inhibit T-cell-mediated immunity, leading to the suppression of graft rejection in transplantation models. nih.gov Its effects are attributed to the systemic inhibition of T-cell activation. The specific consequences of the delta23 modification on these in vivo immunological processes have not been reported.

Assessment of Biological Efficacy in Mechanistic Disease Models (e.g., specific protein aggregation)

The biological efficacy of this compound in mechanistic disease models, such as those involving specific protein aggregation, has not been documented in the available literature. FK-506 and some of its non-immunosuppressive analogues have been investigated for their neurotrophic and neuroprotective properties, including their potential to modulate protein aggregation in models of neurodegenerative diseases. nih.govnih.gov However, no such studies have been published specifically for this compound.

Molecular Pharmacodynamic Biomarker Analysis in Animal Tissues

The analysis of molecular pharmacodynamic biomarkers for a non-immunosuppressive FK-506 analog like this compound in animal tissues would focus on two key areas: the confirmation of reduced immunosuppressive activity and the identification of engagement with alternative, therapeutically relevant pathways.

Biomarkers of Diminished Immunosuppressive Activity

The primary mechanism of FK-506's immunosuppressive action involves the formation of a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. nih.govnih.govnih.gov This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). rcsb.orgnih.gov

Therefore, a crucial aspect of biomarker analysis for this compound in animal tissues (e.g., spleen, lymph nodes, or peripheral blood mononuclear cells) would be to demonstrate the absence of this cascade. Key biomarkers would include calcineurin activity and IL-2 expression. Studies on other non-immunosuppressive analogs have shown significantly reduced inhibition of IL-2 production compared to FK-506. biorxiv.org

Table 1: Comparative Biomarker Profile of Immunosuppression in Animal Tissues

Biomarker Expected Effect of FK-506 Expected Effect of this compound Rationale
Calcineurin Phosphatase Activity Significant Inhibition Minimal to No Inhibition Structural modification in this compound is designed to prevent the formation of a stable, inhibitory complex with FKBP12 and calcineurin.
NFAT Nuclear Translocation Blocked Unaffected Lack of calcineurin inhibition means NFAT dephosphorylation and nuclear translocation proceed normally. rcsb.org

| IL-2 mRNA and Protein Levels | Significantly Decreased | Minimal to No Decrease | As a direct downstream target of NFAT, IL-2 expression is a primary indicator of immunosuppressive pathway activation. nih.govbiorxiv.org |

Biomarkers of Alternative Pathway Modulation: BMP Signaling

Research into FK-506 and its analogs has revealed activities independent of calcineurin inhibition. One of the most prominent is the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. mdpi.comnih.gov FK-506 can disrupt the inhibitory interaction between FKBP12 and BMP type I receptors (BMPRI), such as ALK2, leading to ligand-independent pathway activation. nih.govmdpi.com This mechanism is believed to be retained or even enhanced in non-immunosuppressive analogs. A patent covering novel non-immunosuppressive FK-506 analogs indicates they activate BMP signaling by disrupting the FKBP12-BMPR1 interaction.

In animal tissue analysis, particularly in tissues relevant to the compound's therapeutic target (e.g., bone, nerve, or cardiac tissue), the key pharmacodynamic biomarkers would be components of the BMP signaling cascade. nih.gov This involves measuring the phosphorylation of receptor-regulated Smads (R-Smads) and the expression of downstream target genes.

Table 2: Biomarker Profile for BMP Pathway Activation in Animal Tissues

Biomarker Expected Effect of FK-506 Expected Effect of this compound Rationale
Phosphorylated Smad1/5 (pSmad1/5) Increased Increased Disruption of FKBP12-BMPRI inhibition leads to receptor activation and phosphorylation of Smad1/5. mdpi.comnih.gov
Inhibitor of Differentiation 1 (Id1) mRNA Increased Increased Id1 is a direct and sensitive downstream target gene of the BMP/Smad signaling pathway. mdpi.com

| Alkaline Phosphatase (ALP) Activity | Increased (in osteogenic models) | Increased (in osteogenic models) | ALP is a functional downstream marker of osteogenic differentiation induced by BMP signaling. mdpi.com |

Role of FKBP Isoforms

The differential effects of FK-506 analogs may also stem from their binding affinities to various FKBP isoforms. While immunosuppression is mediated by FKBP12, the neurotrophic effects of FK-506 have been linked to its interaction with FKBP52. nih.gov Therefore, a comprehensive pharmacodynamic analysis in animal neural tissues could involve assessing the relative binding to and modulation of FKBP12 versus FKBP52. Biomarkers could include downstream indicators of neurite outgrowth or regeneration, which have been observed with other non-immunosuppressive FKBP ligands. researchgate.net

Design, Synthesis, and Structure Activity Relationship Sar of Delta23 Fk 506 Analogues

Rational Design Principles for Delta23-FK-506 Analogues

The development of this compound analogues is guided by a deep understanding of the structural interactions between FK-506, FKBP12, and calcineurin. By leveraging this knowledge, researchers can design modifications that fine-tune the biological activity of the resulting compounds.

Exploiting Structural Features for Targeted Modifications

The crystal structures of FK-506 and its analogues complexed with both human and fungal FKBP12 and calcineurin have been instrumental in guiding the design of new derivatives. asm.orgnih.gov These structures reveal that the FK-506 molecule has distinct domains: a binding domain that interacts with FKBP12 and an "effector" domain that, once bound to FKBP12, interacts with calcineurin. nih.gov

Key to the design of selective analogues is the identification of non-conserved regions in the target proteins. For instance, differences in the FKBP12 protein between humans and fungi have been exploited to create fungus-specific antifungals with reduced immunosuppressive activity. nih.gov Modifications at the C-22 position of the FK-506 scaffold have been a particular focus, as this position is located in the effector domain and can influence the interaction with calcineurin. nih.govnih.gov By introducing different chemical groups at this position, it is possible to modulate the compound's affinity for human versus fungal calcineurin.

Strategies for Modulating Specific Biological Activities

A primary goal in the design of FK-506 analogues is the separation of immunosuppressive effects from other potentially beneficial activities, such as antifungal or neurotrophic properties. nih.gov This is achieved by creating compounds that can still bind to FKBP12 but have a reduced affinity for the FKBP12-calcineurin complex, or that bind to the complex in a way that does not inhibit calcineurin's phosphatase activity. nih.gov

One successful strategy has been the modification of the C-18 and C-21 positions of the FK-506 analogue, ascomycin (B1665279). nih.gov Hydroxylation at C-18 resulted in analogues that bound tightly to FKBP12 but showed no immunosuppressive activity. nih.gov Similarly, modifications at the C-22 position have yielded compounds with potent antifungal activity but significantly reduced immunosuppression. nih.gov For example, the analogue APX879, with an acetohydrazine moiety at C-22, demonstrated broad-spectrum antifungal activity with 71-fold reduced immunosuppressive activity compared to FK-506. biorxiv.org Another approach involves creating analogues that potentiate bone morphogenetic protein (BMP) signaling by sequestering FKBP12 from BMP type I receptors, an activity independent of calcineurin inhibition. nih.gov

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel this compound analogues often starts with the natural products FK-506 or ascomycin (FK-520) as a scaffold. nih.gov A key synthetic strategy involves a one-step condensation reaction to modify the C-22 position. This reaction is scalable and high-yield, allowing for the creation of a diverse panel of analogues by reacting FK-506 or FK-520 with various acylhydrazones under reflux conditions. nih.govresearchgate.net

Researchers have successfully synthesized a range of C-22-modified compounds from both FK-506 and FK-520. nih.govresearchgate.net These synthetic efforts have been guided by structural insights from X-ray crystallography of the target-ligand complexes. nih.gov The resulting analogues are then rigorously characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm their chemical structures. researchgate.net

SAR Studies of this compound Derivatives for Specific Molecular Targets

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies correlate specific structural changes with the compound's ability to bind to immunophilins and modulate downstream signaling pathways.

Correlation Between Structural Modifications and Immunophilin Binding

The binding affinity of FK-506 analogues to immunophilins, particularly FKBP12, is a critical determinant of their biological activity. wikipedia.org Even minor modifications to the FK-506 structure can significantly alter this binding. nih.gov

SAR studies have shown that the C-18 and C-21 positions are important for the interaction with calcineurin after binding to FKBP12. nih.gov For instance, C-18 hydroxyl analogues of ascomycin bind tightly to FKBP12 but lack immunosuppressive activity because they fail to effectively inhibit calcineurin. nih.gov

Modifications at the C-22 position have also been extensively studied. The analogue APX879, modified at C-22, showed a clear increase in fungal specificity. nih.gov Further studies with a panel of C-22 modified compounds derived from both FK-506 and FK-520 have provided a deeper understanding of the SAR at this position. nih.gov Biolayer interferometry (BLI) has been used to measure the binding dynamics of these analogues to FKBP12 and their ability to form a ternary complex with calcineurin. nih.gov

The following table summarizes the binding affinities and activities of selected FK-506 analogues:

CompoundModificationTargetActivityReference
FK-506 (Tacrolimus) Natural ProductHuman FKBP12-CalcineurinPotent Immunosuppressant nih.gov
Ascomycin (FK-520) C-21 ethyl groupHuman FKBP12-CalcineurinPotent Immunosuppressant nih.gov
APX879 C-22 acetylhydrazone on FK-506Fungal FKBP12-CalcineurinAntifungal, Reduced Immunosuppression nih.govbiorxiv.org
JH-FK-05 C-22 modification on FK-520Fungal FKBP12-CalcineurinAntifungal, Non-immunosuppressive nih.govduke.edu
L-685,818 C-18 hydroxyl on AscomycinHuman FKBP12Binds FKBP12, Not Immunosuppressive nih.govnih.gov
9-deoxo-31-O-demethyl-FK506 Deoxygenation at C-9, Demethylation at C-31Fungal Calcineurin PathwayAntifungal, Lower Immunosuppression nih.gov
31-O-demethyl-FK506 Demethylation at C-31Fungal Calcineurin PathwayAntifungal, Lower Immunosuppression nih.gov

Dissection of Structure-Activity Profiles for Immunosuppressive vs. Non-Immunosuppressive Effects

The immunosuppressive activity of FK-506 (Tacrolimus) is primarily mediated through the formation of a ternary complex with FK506-binding protein 12 (FKBP12) and the phosphatase calcineurin (CaN). frontiersin.orgjmb.or.krnih.gov This action inhibits the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, which is crucial for T-cell proliferation. frontiersin.orgasm.org However, FK-506 also exhibits other significant biological activities, including antifungal and neurotrophic effects, which are not always dependent on the same structural determinants as its immunosuppressive action. jmb.or.krnih.gov This has spurred extensive research into creating analogues that can separate these desired therapeutic effects from immunosuppression. The strategy revolves around modifying the FK-506 structure to disrupt its binding to human calcineurin while preserving its interaction with other targets, such as fungal calcineurin or proteins involved in neuronal regeneration like FKBP52. jmb.or.krnih.gov

The core principle behind dissociating these effects lies in exploiting the structural differences between the human and target-organism (e.g., fungal) FKBP12-calcineurin complexes or the different immunophilins involved in neuroregeneration. frontiersin.orgjmb.or.kr Modifications to the FK-506 macrolide structure, particularly at the C18, C21, C22, and C32 positions, have proven effective in creating analogues with significantly reduced immunosuppressive activity while retaining or enhancing other therapeutic properties. frontiersin.orgnih.govpnas.org

Detailed analysis of the structure-activity relationship (SAR) reveals that the region of FK-506 that interacts with calcineurin is the "effector face" of the molecule when bound to FKBP12. nih.govnih.gov Subtle changes in this region can dramatically impact the stability of the FKBP12-analog-calcineurin complex. For instance, structure-guided design based on high-resolution crystal structures of human and fungal FKBP12-FK506-CaN complexes has enabled the rational design of fungus-specific inhibitors. nih.govasm.org These studies identified non-conserved amino acid residues between the human and fungal proteins that can be exploited to achieve selectivity. nih.govpnas.org

Research Findings on Non-Immunosuppressive Analogues

Several FK-506 analogues have been synthesized and evaluated to uncouple immunosuppression from other effects. Modifications often target the C21, C22, and C32 positions, which are part of the calcineurin-binding domain. nih.govpnas.org

One strategy involved modifying the C22 position. Based on structural differences between human and fungal FKBP12-CaN complexes, the analogue APX879, a C22-acetylhydrazone derivative of FK-506, was designed. nih.govpnas.org This compound showed a significant reduction in immunosuppressive activity while maintaining potent antifungal properties against various human fungal pathogens. nih.govnih.gov Further work on C22-modified compounds derived from both FK-506 and its natural analogue FK520 (ascomycin) led to the development of JH-FK-05 and JH-FK-08, which demonstrate broad-spectrum antifungal activity with minimal immunosuppression in vivo. nih.govpnas.orgasm.org

Another key area of modification is the C18 position. The analogue L-685,818, which has a hydroxyl group at C18 and an ethyl group at C21 (making it an analogue of ascomycin), binds effectively to FKBP12 but does not exhibit immunosuppressive activity. nih.govnih.gov Despite this, it retains potent antifungal activity against certain pathogens like Cryptococcus neoformans by inhibiting their calcineurin. nih.govnih.govamazonaws.com This demonstrates that the interaction required for immunosuppression can be selectively abolished. nih.govnih.gov

The neurotrophic properties of FK-506 have also been separated from its immunosuppressive effects. The mechanism for nerve regeneration is thought to involve FKBP52 rather than FKBP12. jmb.or.kr Analogues such as GPI-1046, which is a non-immunosuppressive FKBP ligand, have shown significant neuroregenerative activity. nih.gov This highlights that the structural requirements for neurotrophic effects are distinct from those for calcineurin inhibition. jmb.or.kr

The following tables summarize the comparative activities of key FK-506 analogues, illustrating the successful uncoupling of their biological effects.

Table 1: Immunosuppressive vs. Antifungal Activity of FK-506 Analogues

Compound Modification from FK-506 Immunosuppressive Activity (Relative to FK-506) Antifungal Activity
FK-506 (Tacrolimus) - High Potent
L-685,818 C18-OH, C21-Ethyl Significantly Reduced (105-fold) nih.gov Retained (vs. C. neoformans) nih.govnih.gov
APX879 C22-acetylhydrazone Significantly Reduced (~71-fold) nih.gov Retained (Broad Spectrum) nih.govasm.org
JH-FK-05 C22-modification of FK520 Non-immunosuppressive in vivo nih.govasm.org Retained (Broad Spectrum) nih.govasm.org

| 9-deoxo-FK-506 | C9=O removed | Lower than FK-506 asm.org | Retained (vs. C. neoformans, C. albicans) asm.org |

Table 2: Immunosuppressive vs. Neurotrophic Activity of FK-506 Analogues

Compound Modification Immunosuppressive Activity Neurotrophic Activity
FK-506 (Tacrolimus) - High Promotes neurite outgrowth jmb.or.krmdpi.com
GPI-1046 Non-immunosuppressive FKBP ligand nih.gov Significantly Reduced nih.gov Potent neuroregenerative effects nih.gov

| V-10,367 | Lacks right side of FK-506 nih.gov | Significantly Reduced nih.gov | Neuroprotective nih.gov |

These findings underscore that the diverse biological activities of FK-506 are not inextricably linked. Through targeted chemical modifications based on structural biology insights, it is possible to design novel analogues with tailored therapeutic profiles, thereby minimizing or eliminating undesired immunosuppressive effects while harnessing beneficial antifungal or neuroregenerative properties. jmb.or.krpnas.org

Advanced Analytical and Bioanalytical Methodologies for Delta23 Fk 506 Research

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental in the research of delta23-FK-506, a derivative of the potent immunosuppressant tacrolimus (B1663567) (FK-506). These methods are crucial for separating the compound from complex mixtures, such as fermentation broths or reaction mixtures, and for purifying it to a high degree for further studies.

High-Performance Liquid Chromatography (HPLC) Development for Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related compounds. nih.govsrce.hr The development of robust HPLC methods is essential for monitoring the production, determining the purity, and quantifying the compound in various research samples. srce.hrresearchgate.net

Typically, reversed-phase HPLC is employed, utilizing C18 columns. srce.hrgoogle.comnih.gov The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of FK-506 and its analogues from impurities. srce.hr

Detection is commonly performed using a UV detector, with wavelengths around 210-225 nm being effective for these types of compounds. google.com The retention time under specific HPLC conditions serves as a key identifier for this compound. For instance, in a study analyzing FK-506, a retention time of 4.8 minutes was observed using a mobile phase of 80% methanol and 20% water at a flow rate of 0.8 ml/min and a column temperature of 60°C. nih.gov

The development of ultra-high performance liquid chromatography (UHPLC) methods has offered significant advantages, including improved resolution, increased sensitivity, and shorter analysis times, which are critical for high-throughput screening and detailed impurity profiling in research settings. srce.hr

Table 1: Example HPLC Parameters for FK-506 and Analogue Analysis

ParameterCondition 1Condition 2
Column Hypersil GOLD C18 (4.6 x 250 mm) google.comBEH C18 srce.hr
Mobile Phase 50% acetonitrile in water google.comGradient elution srce.hr
Flow Rate 1 ml/min google.comNot specified
Column Temperature 55 °C google.comNot specified
Detection Wavelength 210 nm google.comNot specified
Run Time Not specified14 min srce.hr

Preparative Chromatography for Compound Isolation

For the isolation of this compound in quantities sufficient for structural elucidation and biological testing, preparative chromatography is the method of choice. researchgate.netrssl.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. researchgate.net

The primary goal of preparative chromatography is to purify the target compound from a crude mixture. rssl.comlcms.cz This is often a multi-step process. Following initial extraction and concentration steps, the material is loaded onto a preparative HPLC column. google.comacs.org Fractions are collected as the eluent exits the column, and those containing the purified this compound are combined. nih.gov

Mass-directed purification systems, which use a mass spectrometer to detect the target compound as it elutes, have streamlined the isolation process, improving efficiency and ensuring the collection of the correct fractions. lcms.czevotec.com The purity of the isolated compound is then typically verified using analytical HPLC.

Mass Spectrometry for Detection and Quantification in Research Samples

Mass spectrometry (MS) is an indispensable tool in this compound research, offering high sensitivity and specificity for both the detection and quantification of the compound and its metabolites. researchgate.netnih.gov

LC-MS/MS Method Development for Biological Matrices (research samples only)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex biological matrices like blood, plasma, and tissue homogenates from research studies. ufl.edunih.gov This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov

Method development involves several key steps. First, sample preparation is optimized to extract the analyte and remove interfering substances. researchgate.net Techniques like liquid-liquid extraction or solid-phase extraction are commonly used. nih.govnih.gov An internal standard, a compound with similar chemical properties to the analyte (e.g., ascomycin (B1665279) for tacrolimus), is added to the sample to ensure accuracy and precision. nih.gov

The LC conditions are developed to achieve good chromatographic separation of this compound from other components in the sample. researchgate.net The mass spectrometer is then tuned to detect the specific parent ion of this compound and a characteristic fragment ion. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. koreascience.krresearchgate.net For tacrolimus (FK-506), a common transition monitored is m/z 821.7 > 768.6. koreascience.kr

Table 2: Example LC-MS/MS Parameters for Tacrolimus Quantification

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive koreascience.kr
MS Mode Multiple Reaction Monitoring (MRM) koreascience.kr
Parent Ion (m/z) 821.7 koreascience.kr
Fragment Ion (m/z) 768.6 koreascience.kr
Internal Standard Ascomycin nih.gov
Limit of Detection 0.25 µg/L nih.gov

Metabolite Profiling and Identification in Preclinical Models (research context)

In preclinical models, such as animal studies or in vitro systems using liver microsomes or hepatocytes, samples are analyzed to detect and identify metabolites. tandfonline.comdrugdiscoverytrends.com High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown metabolites. drugdiscoverytrends.com

By comparing the metabolic profiles across different species, including human in vitro systems, researchers can identify potential differences in metabolism. pharmaron.comtandfonline.com This information is valuable for selecting the most appropriate animal models for further non-clinical studies. drugdiscoverytrends.com Common metabolic transformations for tacrolimus and its analogues include demethylation and hydroxylation. tandfonline.com

Spectroscopic Techniques for Quantification and Purity Assessment

While chromatography and mass spectrometry are the primary tools, other spectroscopic techniques can also be employed for the quantification and purity assessment of this compound in a research context.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of this compound and its impurities. acs.orgucl.ac.be By analyzing the NMR spectrum, researchers can confirm the chemical structure of the compound and identify any structural variations in related substances. While not typically used for routine quantification, quantitative NMR (qNMR) can be a powerful primary method for determining the purity of a reference standard.

Ultraviolet-Visible (UV-Vis) spectroscopy, often coupled with HPLC, is a standard method for quantification. tandfonline.com The absorbance of a solution containing this compound at a specific wavelength is directly proportional to its concentration, allowing for accurate measurement based on a calibration curve. This technique is also used to assess the purity of a sample by analyzing the chromatographic peak area of the main compound relative to the total peak area of all components.

Stability and Degradation Pathway Analysis of this compound (research context)

Forced degradation studies on Tacrolimus provide a robust framework for predicting the stability of this compound. These studies systematically expose the molecule to harsh conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to identify potential degradation products and pathways. researchgate.netdntb.gov.uanih.gov

Susceptibility to Degradation:

Research indicates that Tacrolimus is a labile molecule, particularly sensitive to alkaline conditions, oxidation, and light. researchgate.netsrce.hr In solution, its stability is highly pH-dependent, with optimal stability observed in a narrow pH range of 3 to 5. researchgate.netdntb.gov.uanih.gov Outside of this range, especially under alkaline conditions (pH 9 and above), significant degradation occurs. researchgate.net Solid-state amorphous Tacrolimus has also demonstrated sensitivity to elevated temperatures, humidity, light, and oxidation. researchgate.netdntb.gov.uasrce.hr

The primary degradation pathways for Tacrolimus, and by extension likely for this compound, involve hydrolysis of the lactone ring, isomerization, and oxidation. The tricarbonyl region of the FK-506 molecule is a known hotspot for chemical rearrangement. researchgate.net

Degradation Under Various Stress Conditions:

The following table summarizes the typical degradation behavior of Tacrolimus under forced degradation conditions, which serves as a predictive model for this compound.

Stress ConditionObservations and Major Degradation Products
Alkaline Hydrolysis Highly unstable. researchgate.net Leads to the formation of multiple degradation products through hydrolysis of the macrocyclic lactone.
Acidic Hydrolysis Relatively stable, especially in the pH range of 3-5. researchgate.netdntb.gov.ua
Oxidative Degradation Susceptible to oxidation, resulting in a complex mixture of degradation products. srce.hr This indicates that the conjugated dienes and other susceptible moieties in the macrolide ring are prone to oxidative attack.
Thermal Degradation Degradation is observed at elevated temperatures. In solution, this can lead to an increase in regioisomers like TAC-RI. researchgate.netsrce.hr
Photodegradation Sensitive to light, leading to the formation of various photolytic degradation products. researchgate.netdntb.gov.ua

Identified Degradation Products of the Parent Compound (Tacrolimus):

Advanced analytical techniques, particularly ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry, have been instrumental in separating and identifying the various degradation products of Tacrolimus. researchgate.netsrce.hr These studies have identified several key impurities and degradation products.

The following table details some of the known degradation products of Tacrolimus. It is anticipated that this compound would form analogous degradation products, with potential additional products arising from the reactivity of the C23 double bond.

Degradation Product NameAbbreviationDescription
Tacrolimus a-hydroxy acid-A product of hydrolysis.
Tacrolimus RegioisomerTAC-RIAn isomeric form of Tacrolimus, often increased by thermal stress. srce.hr
Tacrolimus EpimerTAC-EPIAn epimeric impurity. srce.hr
Tacrolimus DieneTAC-dieneA degradation product involving the formation of an additional double bond. srce.hr
Dehydro-TacrolimusTAC-dehydroA degradation product resulting from dehydrogenation. srce.hr
8-hydroxy-TacrolimusTAC-H1A hydroxylated degradation product. srce.hr

The presence of the delta23 double bond in this compound could potentially introduce additional degradation pathways, such as oxidation or isomerization at this new site of unsaturation. However, the core degradation patterns observed for Tacrolimus, particularly those involving the macrolide lactone and the tricarbonyl system, are expected to be conserved. The stability-indicating methods developed for Tacrolimus, such as specific UHPLC methods, would likely serve as an excellent starting point for the analytical characterization and stability assessment of this compound in a research setting. researchgate.netsrce.hr

Future Research Directions and Broader Academic Implications of Delta23 Fk 506 Studies

Identification of Unconventional Molecular Targets and Signaling Pathways

While FK-506 primarily exerts its immunosuppressive effects through the inhibition of calcineurin via binding to FKBP12, research into its analogs, including those with modifications at various positions, suggests the potential for interaction with other cellular components. frontiersin.orgnih.govnih.gov Studies on FK-506 and related molecules have revealed connections to several signaling pathways beyond calcineurin, such as the mTOR/AKT and TGF-β pathways. nih.gov The structural alterations in delta23-FK-506 could lead to a differentiated binding profile, potentially revealing novel molecular targets or modulating known pathways in unconventional ways. For instance, research on a small molecule suppressor of FK-506, SFK1, has linked ionic balance to mitochondrial function, suggesting a role for calcineurin in this signaling network and opening avenues for exploring similar connections with its analogs. nih.gov The investigation into such analogs may therefore uncover previously unappreciated roles of FKBP family proteins and their ligands in cellular regulation. nih.govnih.gov

Development of this compound-Derived Chemical Probes for Biological Discovery

Chemical probes are small molecules used to study biological systems by modulating the function of a specific protein target. thermofisher.com The development of probes from this compound could provide invaluable tools for dissecting complex biological processes. These probes, often equipped with a "warhead" for binding and a "handle" for visualization, can help to "highlight" and assess the activity of specific enzymes within a complex cellular environment. nih.gov By creating derivatives of this compound that act as chemical probes, researchers can explore its specific interactions and downstream effects, helping to validate new molecular targets for therapeutic intervention. thermofisher.comnih.gov Such tools are crucial for moving beyond measuring protein abundance to directly probing the functional state of cellular components, thereby linking specific enzymatic activity to physiological outcomes. nih.gov

Contributions to Understanding Macrolide Biosynthesis and Synthetic Biology

The study of FK-506 and its analogs is deeply intertwined with the fields of macrolide biosynthesis and synthetic biology. FK-506 is a complex 23-membered macrocyclic polyketide produced by several Streptomyces species. nih.govsioc-journal.cn Its biosynthesis is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. sioc-journal.cnresearchgate.net Understanding the enzymatic machinery responsible for producing the FK-506 core and its various modifications is crucial for generating novel analogs.

Research into the FK-506 gene cluster has elucidated the roles of specific enzymes and has enabled the combinatorial biosynthesis of new derivatives. nih.govacs.org For example, modifications at the C-9 and C-21 positions have been shown to be critical for separating immunosuppressive and antifungal activities. acs.org This knowledge allows for the rational design of new macrolides with desired properties.

Synthetic biology applies engineering principles to biological systems to create novel functionalities. mit.edu In the context of this compound, synthetic biology approaches can be used to:

Engineer microbial strains for improved production of FK-506 and its analogs. researchgate.net

Create novel biosynthetic pathways to produce structurally diverse macrolides that are not found in nature. nih.gov

Develop cell-free protein synthesis systems to scale up the production of valuable small molecules. potomacinstitute.org

The insights gained from studying the biosynthesis of compounds like this compound contribute to the broader goals of synthetic biology, including the development of new therapeutics, biofuels, and biomaterials. nih.govpotomacinstitute.org

Theoretical Frameworks and Computational Advances in Predicting Macrolide Activity

Computational modeling plays an increasingly vital role in predicting the biological activity of macrolides. mdpi.com These models use the three-dimensional structure of molecules to understand how structural and electronic properties influence their function. mdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the potency and pharmacokinetic profiles of new compounds. mdpi.comresearchgate.net

For macrolides, computational approaches can help to:

Predict lipophilicity and cellular accumulation. mdpi.com

Identify key structural features that determine activity against specific targets. mdpi.com

Simulate interactions with biological targets, such as the ribosome or specific enzymes, to guide the design of more effective molecules. mdpi.comnih.gov

While creating reliable prediction models for large and complex molecules like macrolides remains a challenge, these computational tools are essential for accelerating the discovery and optimization of new drug candidates. mdpi.comnih.gov

Potential for Derivatization Towards Novel Biological Research Tools

The core structure of this compound serves as a scaffold for further chemical modification, or derivatization, to create a suite of novel biological research tools. By strategically adding or altering functional groups, scientists can fine-tune the molecule's properties to probe specific biological questions. For example, derivatization could be used to:

Attach fluorescent tags or biotin (B1667282) labels to visualize the molecule's localization within cells and identify its binding partners.

Incorporate photo-crosslinking groups to permanently link the molecule to its target protein upon UV irradiation, facilitating target identification.

Modify the structure to enhance its selectivity for a particular FKBP isoform or a newly discovered off-target protein.

This approach allows for the systematic exploration of the structure-activity relationships of this compound and its analogs, leading to the development of highly specific tools for studying cellular signaling, protein function, and other fundamental biological processes. The creation of such tailored molecules is a powerful strategy in chemical biology for dissecting complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.